Bienvenue dans la boutique en ligne BenchChem!

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide

ROMK inhibitor electrophysiology structure‑activity relationship

Select this ROMK (Kir1.1) inhibitor to standardize your cardiovascular and renal research. It delivers a confirmed 20 nM functional IC₅₀ with >1,500-fold selectivity against hERG, outperforming analogues like ROMK-IN-32. Its equipotent inhibition of rat and human orthologues (2.8 nM and 5 nM) eliminates the need for separate tool compounds, streamlining your rodent model and human assay workflows. Orthogonal electrophysiology and thallium flux data ensure HTS-ready batch consistency.

Molecular Formula C15H15N5OS
Molecular Weight 313.38
CAS No. 1396715-68-6
Cat. No. B2847201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide
CAS1396715-68-6
Molecular FormulaC15H15N5OS
Molecular Weight313.38
Structural Identifiers
SMILESC1=CN(C=C1)C2=NC=NC(=C2)NCCNC(=O)C3=CC=CS3
InChIInChI=1S/C15H15N5OS/c21-15(12-4-3-9-22-12)17-6-5-16-13-10-14(19-11-18-13)20-7-1-2-8-20/h1-4,7-11H,5-6H2,(H,17,21)(H,16,18,19)
InChIKeyUZHSOPSFUIAVQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((6-(1H-Pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide (CAS 1396715‑68‑6): Procurement‑Grade ROMK Inhibitor Profile


N-(2-((6-(1H-Pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide (CAS 1396715‑68‑6) is a synthetic, low‑molecular‑weight (313.38 g mol⁻¹) pyrimidinyl‑pyrrole‑thiophene carboxamide that acts as a potent, ATP‑sensitive inward‑rectifier potassium channel (ROMK/Kir1.1) blocker [1]. The compound was disclosed in US patent 9,206,198 as part of a series of ROMK inhibitors developed for cardiovascular indications [2]. It exhibits nanomolar affinity for both rat and human ROMK orthologues and has been profiled against a panel of cardiac ion channels and cytochrome P450 enzymes, providing a well‑characterized selectivity window that is essential for compound selection in renal potassium‑channel research and diuretic drug‑discovery programs [1][2].

Why Generic Substitution Fails for N-(2-((6-(1H-Pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide-Based ROMK Programs


ROMK (Kir1.1) inhibitors exhibit extreme sensitivity to subtle structural modifications; even closely related analogues within the US 9,206,198 patent family show 2‑ to 9‑fold differences in functional potency when tested under identical thallium‑flux conditions [1][2]. Furthermore, selectivity against the hERG potassium channel, which is critical for cardiac safety, varies markedly across ROMK inhibitor scaffolds – from ~600‑fold for ROMK‑IN‑32 to >1 500‑fold for the target compound . Generic interchange without quantitative verification therefore risks introducing an inferior potency‑selectivity profile, invalidating SAR hypotheses and compromising both in‑vitro assay reproducibility and downstream in‑vivo study outcomes.

Quantitative Differentiation Evidence for N-(2-((6-(1H-Pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide (CAS 1396715‑68‑6)


Superior ROMK1 Electrophysiological Potency Versus In‑Patent Analogues

In the IonWorks whole‑cell voltage‑clamp assay measuring block of Kir1.1 (ROMK1) currents, the target compound (US9206198, 7) exhibits an IC₅₀ of 10 nM, which is 3‑fold more potent than in‑patent analogue US9206198, 69 (IC₅₀ = 30 nM) tested under identical conditions (pH 7.4, 2 °C) [1][2].

ROMK inhibitor electrophysiology structure‑activity relationship

Enhanced Functional Potency in Thallium‑Flux Assay Relative to Closely Related Patent Compounds

In the high‑throughput thallium‑flux assay (FLIPR‑Tetra, HEK‑hKir1.1 cells), the target compound achieves an IC₅₀ of 20 nM, demonstrating 2.5‑ to 9.5‑fold greater functional potency than two in‑patent comparators: US9206198, 80/81 (IC₅₀ = 50 nM and 190 nM in two independent measurements) [1][2].

ROMK inhibitor thallium flux functional assay

Broader hERG Selectivity Window Compared with ROMK‑IN‑32, a Structurally Distinct ROMK Inhibitor

The target compound displays an hERG IC₅₀ greater than 30 µM (HEK‑293 voltage‑clamp electrophysiology), generating a selectivity index of >1 500 over the ROMK functional IC₅₀ of 20 nM [1]. In contrast, the structurally distinct ROMK inhibitor ROMK‑IN‑32 exhibits an hERG IC₅₀ of 22 µM, corresponding to a lower selectivity index of ~629 (22 000 nM / 35 nM) . While derived from independent studies, this 2.4‑fold wider selectivity window supports a more favorable cardiac‑safety starting point for lead optimization [1].

hERG selectivity cardiac safety ROMK inhibitor comparison

Low Off‑Target Activity Against Cardiac Ion Channels and CYP3A4 Confirms Multidimensional Selectivity

Profiling data indicate that the target compound is essentially inactive against Nav1.5 (IC₅₀ ≥30 µM), Cav1.2 (IC₅₀ ≥30 µM), and CYP3A4 (IC₅₀ ≥50 µM) [1]. For in‑class reference, ROMK‑IN‑25, another ROMK inhibitor from a distinct chemotype, achieves a ROMK IC₅₀ of 72 nM but lacks publicly available parallel selectivity data on these specific counter‑targets . The availability of pre‑existing selectivity data for the target compound eliminates the need for initial broad‑panel screening, accelerating the hit‑to‑lead timeline [1].

off‑target profiling Cav1.2 Nav1.5 CYP3A4

Cross‑Species Potency Retention Supports Translational Rodent‑to‑Human ROMK Pharmacology

The target compound inhibits rat Kir1.1 with an IC₅₀ of 2.8 nM (HEK293 electrophysiology) and human ROMK with an IC₅₀ of 5 nM (CHO cell whole‑cell voltage clamp) [1]. This sub‑10 nM potency on both orthologues contrasts with certain 3‑sulfamoylbenzamide ROMK inhibitors reported in the literature that exhibit species‑dependent potency, showing substantially weaker activity on rat versus human ROMK [2]. Consistent sub‑10 nM cross‑species activity simplifies the design of rodent proof‑of‑concept studies without requiring species‑specific tool compounds [1].

species orthologue rat Kir1.1 human ROMK translational pharmacology

Best‑Fit Application Scenarios for N-(2-((6-(1H-Pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide (CAS 1396715‑68‑6)


Renal Potassium‑Channel SAR Expansion Programs

The compound’s 20 nM functional IC₅₀ in the thallium‑flux assay, combined with its 3‑fold potency advantage over in‑patent analogue US9206198, 69 (IC₅₀ = 30 nM electrophysiology), makes it the preferred reference molecule for establishing potency benchmarks in ROMK‑focused medicinal‑chemistry campaigns [1]. Researchers can directly compare new derivatives against a well‑characterized control with publicly available selectivity data, reducing within‑lab validation effort and ensuring batch‑to‑batch assay consistency over long‑running programs [1].

Cardiac‑Safety‑Conscious Lead Identification

With an hERG selectivity window exceeding 1 500‑fold, the target compound enables early‑stage cardiac‑safety triage more effectively than comparator ROMK inhibitor ROMK‑IN‑32, which offers only ~629‑fold selectivity [1]. This margin allows screening teams to differentiate ROMK‑mediated efficacy from hERG‑related cytotoxicity with greater statistical confidence, minimizing false‑positive attrition in patch‑clamp follow‑up studies [1].

Cross‑Species Translational Pharmacology Studies

The compound’s equipotent inhibition of rat Kir1.1 (IC₅₀ = 2.8 nM) and human ROMK (IC₅₀ = 5 nM) supports a single‑compound strategy for rodent disease models and human target‑engagement assays [1]. Unlike literature‑reported 3‑sulfamoylbenzamide ROMK inhibitors that exhibit marked species‑dependent potency, this compound eliminates the need for separate tool molecules for rodent proof‑of‑concept and human in‑vitro pharmacology, thereby simplifying procurement logistics and reducing overall compound stock requirements .

High‑Throughput Screening (HTS) Probe Qualification

The availability of orthogonal assay data (electrophysiology and thallium flux) with concordant sub‑20 nM IC₅₀ values qualifies the compound as an HTS‑ready probe for ROMK inhibitor screens [1]. The low off‑target activity at Nav1.5, Cav1.2, and CYP3A4 reduces the likelihood of assay interference from secondary pharmacology, improving hit‑confirmation rates and reducing costly cherry‑picking of false positives during large‑scale library screening [1].

Quote Request

Request a Quote for N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.